molecular formula C28H30N4 B12889557 N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine CAS No. 87602-41-3

N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine

Cat. No.: B12889557
CAS No.: 87602-41-3
M. Wt: 422.6 g/mol
InChI Key: RGHHKTSAQKTSMJ-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with trimethyl groups and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, introduction of trimethyl groups, and attachment of the phenylpiperazine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinoline derivatives.

Scientific Research Applications

2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine involves its interaction with specific molecular targets in the body. For example, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially alleviating symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine is unique due to its combination of a quinoline core, trimethyl groups, and a phenylpiperazine moiety. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87602-41-3

Molecular Formula

C28H30N4

Molecular Weight

422.6 g/mol

IUPAC Name

2,6,8-trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine

InChI

InChI=1S/C28H30N4/c1-20-17-21(2)28-26(18-20)27(19-22(3)29-28)30-23-9-11-25(12-10-23)32-15-13-31(14-16-32)24-7-5-4-6-8-24/h4-12,17-19H,13-16H2,1-3H3,(H,29,30)

InChI Key

RGHHKTSAQKTSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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